
G-5555
描述
G-5555 是 p21 激活激酶 1 (PAK1) 的强效抑制剂,对 PAK1 和 PAK2 具有高亲和力。
准备方法
G-5555 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。合成路线通常涉及使用各种试剂和催化剂来实现所需的化学结构。 This compound 的工业生产方法旨在确保高纯度和产量,通常涉及色谱法和结晶等先进技术 .
化学反应分析
Synthetic Route and Key Reactions
G-5555 is synthesized via a multi-step process involving cyclocondensation, nucleophilic substitutions, and functional group transformations. The synthesis employs stereochemical control and stability-enhancing modifications .
2.2. Methylthio Oxidation
- Reagents : m-CPBA in dichloromethane converts methylthio (-SMe) to sulfoxide/sulfone, enabling SₙAr with methylamine .
- Outcome : Critical for binding affinity; sulfone derivatives improve hinge-region interactions (confirmed by X-ray crystallography, PDB: 5DEY) .
Stability and Degradation Studies
Forced degradation experiments under acidic, basic, and oxidative conditions confirmed the stability of the 1,3-dioxanyl acetal group, addressing initial concerns about hydrolytic cleavage .
Table 2: Stability Profile of this compound
Condition | Test | Result | Citation |
---|---|---|---|
Acidic (pH 1.2) | 24-hour incubation | <5% degradation | |
Liver microsomes | Half-life (human) | CLₕₑₚ = 9.6 mL/min/kg | |
Plasma stability | 4-hour exposure | >95% intact |
Selectivity-Driven Modifications
- Gatekeeper region engineering : Halogen substitutions (Cl at position 2) exploit Met344 in PAK1 vs. smaller residues in off-target kinases (e.g., Leu86 in MST3) .
- Back pocket optimization : (2r,5r)-2-methyl-1,3-dioxan-5-amine group minimizes interactions with non-PAK kinases (e.g., SIK2) .
Scale-Up and Process Refinements
- Phthalimide cleavage : Partial deprotection observed during isoindoline-1,3-dione removal, resolved via telescoping without purification .
- Stereochemical control : R,R-configuration of the 1,3-dioxane ring maintained via chiral starting materials .
This synthetic strategy balances potency (PAK1 Kᵢ = 3.7 nM) with pharmacokinetic suitability (72% oral bioavailability in primates) . Subsequent studies have utilized this compound to probe PAK1 signaling in cancer models, validating its utility as a chemical tool .
科学研究应用
G-5555 在科学研究中具有广泛的应用,包括:
化学: 用作工具化合物,研究 PAK1 和相关激酶的功能。
生物学: 在基于细胞的测定中使用,以研究 PAK1 在各种细胞过程中的作用。
医学: 探索其在癌症治疗中的潜在治疗应用,特别是在抑制肿瘤生长和进展方面。
工业: 用于开发针对 PAK1 和相关途径的新药和治疗剂 .
作用机制
G-5555 通过 ATP 竞争机制抑制 PAK1 和 PAK2 的活性来发挥作用。这种抑制会破坏参与细胞增殖、存活和迁移的关键信号通路。 This compound 的分子靶标包括 PAK1、PAK2 和 PAK3,其作用导致下游效应器(如丝裂原活化蛋白激酶 1 (MEK1))的调节 .
相似化合物的比较
与其他类似化合物相比,G-5555 在 PAK1 和 PAK2 中具有高度的选择性和效力,这使其独一无二。一些类似化合物包括:
FRAX-1036: 另一种具有不同选择性和效力特征的 PAK 抑制剂。
诺华变构抑制剂: 通过不同机制靶向 PAK1。
阿斯利康抑制剂: 另一种具有不同化学性质和应用的 PAK 抑制剂
This compound 由于其优化的特性而脱颖而出,包括减少脱靶效应和改善药代动力学,使其成为科学研究和潜在治疗应用中的宝贵工具 .
生物活性
G-5555 is a potent inhibitor of the p21-activated kinases (PAKs), particularly targeting PAK1, PAK2, and PAK3. This compound has garnered attention for its potential therapeutic applications in oncology, especially in the treatment of cancers with PAK1 amplification. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound functions as an ATP-competitive inhibitor with a high affinity for PAK1 (Ki = 3.7 nM) and exhibits selectivity over other kinases. In a comprehensive screening against 235 kinases, this compound demonstrated significant inhibition (IC50 < 50 nM) against only five kinases, confirming its selectivity for the PAK family . The compound's mechanism involves modulating downstream signaling pathways critical for cell proliferation and survival.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that suggest good human exposure potential. In studies involving mouse models, it showed low blood clearance (CL = 24.2 mL/min/kg) and a half-life of approximately 53 minutes . Oral bioavailability was reported at 80%, indicating effective systemic absorption when administered orally .
Cell Line Testing
This compound was evaluated across a panel of 23 breast cancer cell lines, particularly focusing on those with PAK1 amplification. The compound exhibited greater growth inhibition in these amplified lines compared to non-amplified counterparts. Notably, in vitro tests revealed:
- Inhibition in PAK1-amplified lines : this compound significantly reduced cell viability in cell lines such as MDA-MB-175.
- Selectivity : It inhibited pMEK S298 with an IC50 of 69 nM, demonstrating effective target engagement within cellular contexts .
Xenograft Models
In vivo efficacy was assessed using xenograft models of non-small cell lung cancer (NSCLC) and breast cancer:
Study Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations |
---|---|---|---|
NSCLC Xenograft | 25 | 60 | Significant tumor growth reduction |
Breast Cancer Xenograft | 25 | Significant | Acute toxicity observed at higher doses |
In both models, this compound demonstrated substantial tumor growth inhibition at the dose of 25 mg/kg administered twice daily (BID). However, doses exceeding this threshold led to acute cardiovascular toxicity, limiting its clinical development potential .
Toxicity Profile
Despite its efficacy, this compound has been associated with notable toxicity. In studies involving mice:
- Cardiovascular Effects : Doses as low as 10 mg/kg resulted in left ventricular hypertrophy and arrhythmias within ten days .
- Lethality : Single doses of 30 mg/kg were lethal, indicating a narrow therapeutic window and raising concerns about safety in clinical settings .
Case Studies
A case study involving genetically engineered mouse models for Neurofibromatosis Type 2 (NF2) illustrated the potential of this compound to reduce tumor size and extend lifespan when used as part of a combination therapy with other agents targeting different pathways .
属性
IUPAC Name |
8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMHWUFWQFPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。